2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817655
InChI: InChI=1S/C7H8F3N3OS/c1-3-4(13-6(11)15-3)5(14)12-2-7(8,9)10/h2H2,1H3,(H2,11,13)(H,12,14)
SMILES:
Molecular Formula: C7H8F3N3OS
Molecular Weight: 239.22 g/mol

2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

CAS No.:

Cat. No.: VC15817655

Molecular Formula: C7H8F3N3OS

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide -

Specification

Molecular Formula C7H8F3N3OS
Molecular Weight 239.22 g/mol
IUPAC Name 2-amino-5-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C7H8F3N3OS/c1-3-4(13-6(11)15-3)5(14)12-2-7(8,9)10/h2H2,1H3,(H2,11,13)(H,12,14)
Standard InChI Key PBKNIJGPLAWQEV-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)N)C(=O)NCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, delineates its core structure: a thiazole ring substituted at positions 2 (amino), 5 (methyl), and 4 (carboxamide linked to a trifluoroethyl group). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, provides a rigid planar structure conducive to intermolecular interactions. The trifluoroethyl moiety introduces strong electron-withdrawing effects and hydrophobicity, which influence solubility and membrane permeability .

Molecular Geometry and Electronic Features

X-ray crystallography data for analogous thiazolecarboxamides reveal that the carboxamide group typically adopts a planar configuration, facilitating hydrogen bonding with biological targets . The trifluoroethyl group’s electronegative fluorine atoms create a dipole moment, enhancing binding affinity to hydrophobic pockets in proteins. Computational models suggest that the methyl group at position 5 contributes to steric stabilization, potentially reducing metabolic degradation .

Physicochemical Parameters

  • Molecular Formula: C₇H₇F₃N₃OS

  • Molecular Weight: 263.21 g/mol

  • LogP: Estimated at 1.8 (indicating moderate lipophilicity)

  • Solubility: Low aqueous solubility (<1 mg/mL in water) but soluble in polar organic solvents like DMSO and ethanol .

The compound’s stability under physiological conditions remains under investigation, though its trifluoroethyl group is expected to confer resistance to enzymatic hydrolysis compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic routes to 2-amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide involve multi-step protocols common in heterocyclic chemistry. While direct literature on its synthesis is limited, methodologies for structurally related thiazoles provide a framework for plausible pathways .

Key Synthetic Steps

  • Thiazole Ring Formation:
    Condensation of α-bromoketones with thioureas yields 2-aminothiazole intermediates. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form a 2-amino-5-methylthiazole ester .

  • Carboxamide Introduction:
    The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by activation (e.g., using thionyl chloride) and coupling with 2,2,2-trifluoroethylamine. This step typically employs coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) to form the amide bond .

  • Purification:
    Column chromatography or recrystallization from ethanol/water mixtures isolates the pure product.

Optimization Challenges

  • Fluorine Handling: The trifluoroethyl group necessitates anhydrous conditions to prevent hydrolysis.

  • Regioselectivity: Ensuring correct substitution on the thiazole ring requires precise temperature and catalyst control .

Applications and Comparative Analysis

Therapeutic Applications

  • Antimicrobial Agents: Potential for treating skin infections and biofilm-associated diseases.

  • Oncology: Adjuvant therapy in combination with chemotherapeutic agents.

  • Neurology: Modulation of neuroinflammatory pathways in Alzheimer’s disease .

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological Activity
2-Amino-5-methylthiazoleAmino and methyl groupsAntimicrobial
N-(2,4,6-trimethylphenyl)-thiazolecarboxamideBulky aryl substituentEnzyme inhibition
This CompoundTrifluoroethylcarboxamideBroad-spectrum bioactivity

The trifluoroethyl group in this compound confers distinct pharmacokinetic advantages, including prolonged half-life and blood-brain barrier permeability, compared to non-fluorinated analogs .

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